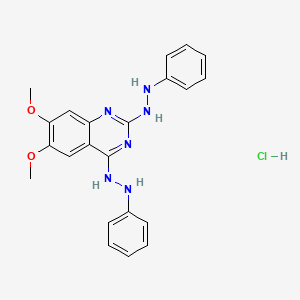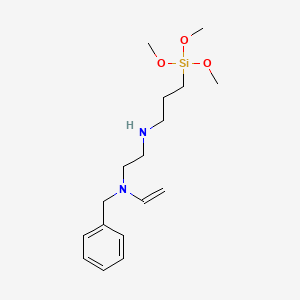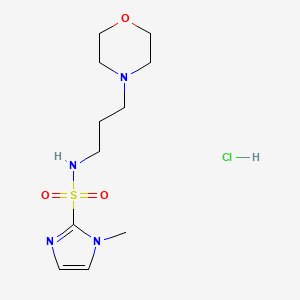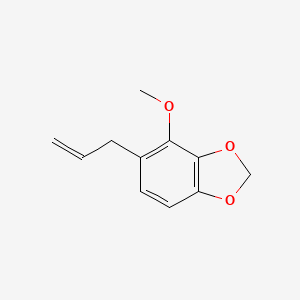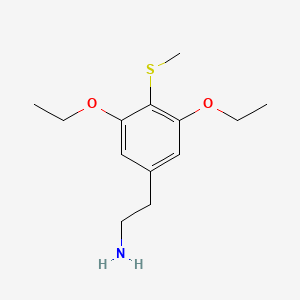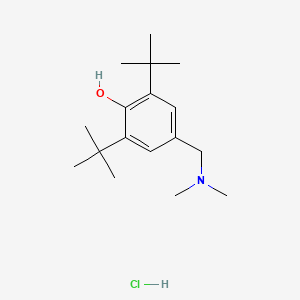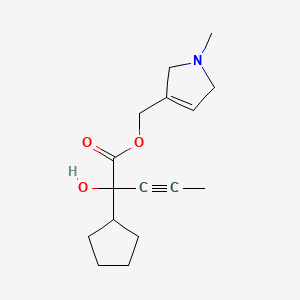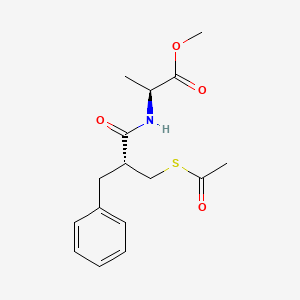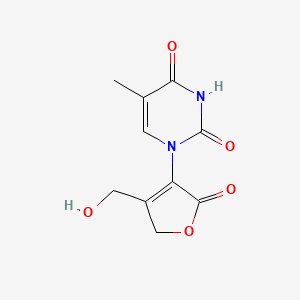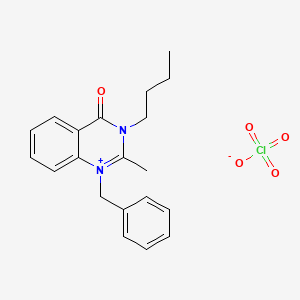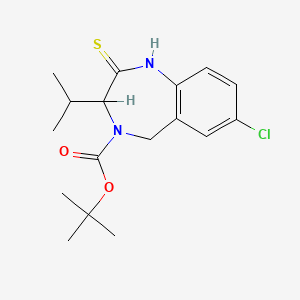
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities and therapeutic applications. This specific compound features a thione group, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the addition of an appropriate alkylating agent to introduce the hydroxyethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding benzodiazepine-2-thiol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzodiazepine-2-thiol.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- 2,3-dihydro-1H-1,5-benzodiazepine-2-thione
Uniqueness
2H-1,3-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-3-(2-hydroxyethyl)- is unique due to the presence of the hydroxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
87744-52-3 |
|---|---|
Fórmula molecular |
C11H14N2OS |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-4,5-dihydro-1H-1,3-benzodiazepine-2-thione |
InChI |
InChI=1S/C11H14N2OS/c14-8-7-13-6-5-9-3-1-2-4-10(9)12-11(13)15/h1-4,14H,5-8H2,(H,12,15) |
Clave InChI |
KIWUUYUFWDAYBW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=S)NC2=CC=CC=C21)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


